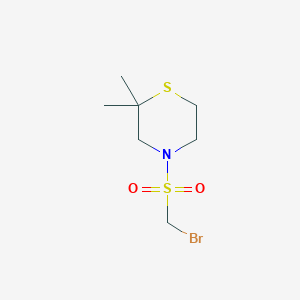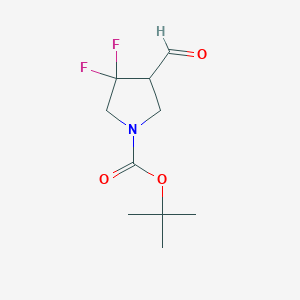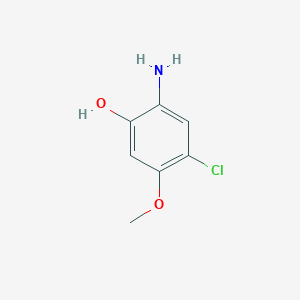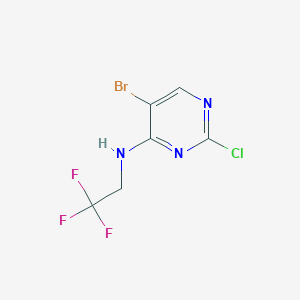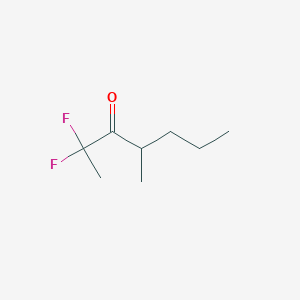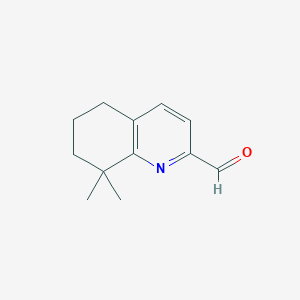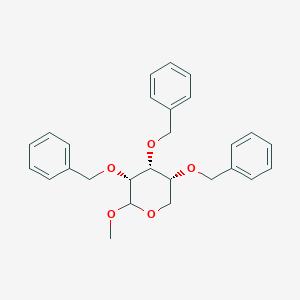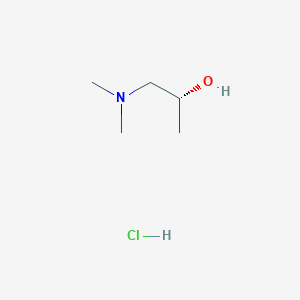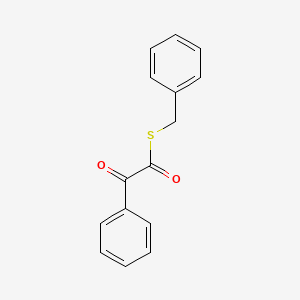![molecular formula C30H34O2Si2 B12845393 (([1,1'-Biphenyl]-4,4'-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol](/img/structure/B12845393.png)
(([1,1'-Biphenyl]-4,4'-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(([1,1’-Biphenyl]-4,4’-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol: is a complex organosilicon compound characterized by its unique biphenyl structure linked through dimethylsilanediyl groups to phenylene units, which are further functionalized with hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (([1,1’-Biphenyl]-4,4’-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two phenylboronic acid derivatives.
Introduction of Dimethylsilanediyl Groups: The biphenyl core is then reacted with chlorodimethylsilane in the presence of a base such as triethylamine to introduce the dimethylsilanediyl groups.
Attachment of Phenylene Units: The resulting intermediate is further reacted with a phenylene derivative, often through a Grignard reaction or a similar organometallic coupling process.
Hydroxylation: Finally, the phenylene units are functionalized with hydroxyl groups through a hydroxylation reaction, which can be achieved using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(([1,1’-Biphenyl]-4,4’-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halides or sulfonates in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, H₂O₂ (Hydrogen peroxide)
Reduction: LiAlH₄, NaBH₄
Substitution: Alkyl halides, sulfonates, bases like NaOH (Sodium hydroxide) or K₂CO₃ (Potassium carbonate)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Ethers, esters, other substituted derivatives
Scientific Research Applications
(([1,1’-Biphenyl]-4,4’-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol: has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites, due to its unique structural properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, facilitating the construction of multi-functional compounds.
Medicinal Chemistry:
Catalysis: Acts as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism by which (([1,1’-Biphenyl]-4,4’-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol exerts its effects depends on its application:
Catalysis: Functions by coordinating to metal centers, stabilizing transition states, and facilitating electron transfer processes.
Biological Activity: Interacts with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
(([1,1’-Biphenyl]-4,4’-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol: can be compared with other organosilicon compounds:
Tetraphenylsilane: Lacks the hydroxyl functionality, making it less versatile in chemical reactions.
Hexamethyldisiloxane: Contains silicon-oxygen bonds instead of silicon-carbon bonds, leading to different chemical properties and reactivity.
Diphenylsilane: Simpler structure with fewer functional groups, limiting its applications compared to .
The uniqueness of (([1,1’-Biphenyl]-4,4’-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol lies in its combination of biphenyl and silane functionalities, providing a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C30H34O2Si2 |
|---|---|
Molecular Weight |
482.8 g/mol |
IUPAC Name |
[2-[[4-[4-[[2-(hydroxymethyl)phenyl]-dimethylsilyl]phenyl]phenyl]-dimethylsilyl]phenyl]methanol |
InChI |
InChI=1S/C30H34O2Si2/c1-33(2,29-11-7-5-9-25(29)21-31)27-17-13-23(14-18-27)24-15-19-28(20-16-24)34(3,4)30-12-8-6-10-26(30)22-32/h5-20,31-32H,21-22H2,1-4H3 |
InChI Key |
GWTIHYWWWNJSLJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C)(C)C3=CC=CC=C3CO)C4=CC=CC=C4CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12845316.png)
![(2E)-3-{[(1E)-4,4-Difluoro-3-oxo-1-buten-1-yl]amino}acrylonitrile](/img/structure/B12845317.png)
